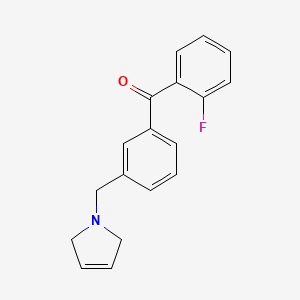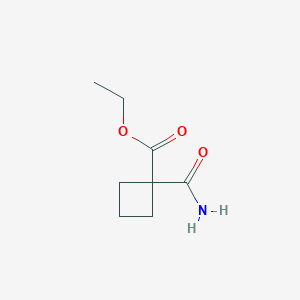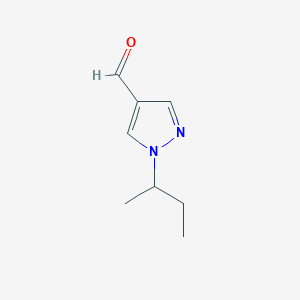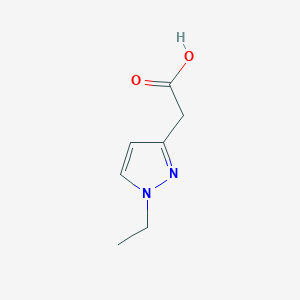
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone” is a synthetic organic compound. It belongs to the class of ketones. It is a member of the class of compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains phenyl groups and a ketone group.Aplicaciones Científicas De Investigación
Antimicrobial Potential
The pyrrol moiety within the compound’s structure is known to contribute to antimicrobial activity. Compounds with similar structures have been synthesized and shown good antimicrobial potential . This suggests that our compound of interest could be explored for its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents.
Anti-tubercular Activity
Derivatives of pyrrol have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some of these derivatives have shown potent activity , indicating that our compound could also be investigated for its potential use in treating tuberculosis.
Anticancer Properties
Pyrrol derivatives have exhibited cytotoxic activity against cancer cell lines . This implies that “2-fluoro-3’-(3-pyrrolinomethyl) benzophenone” could be a candidate for anticancer drug development, warranting further research into its efficacy and mechanism of action against various cancer types.
Antileishmanial Efficacy
Compounds with a pyrroloquinoline structure have been synthesized and evaluated for their antileishmanial efficacy . Given the structural similarities, our compound may also possess antileishmanial properties, which could be beneficial in the treatment of visceral leishmaniasis.
Antiviral Agents
Indole derivatives, which share a common heterocyclic structure with pyrrol, have been reported to possess antiviral activities . This suggests that “2-fluoro-3’-(3-pyrrolinomethyl) benzophenone” could be explored as a potential antiviral agent, especially in the context of emerging viral infections.
Mecanismo De Acción
Target of Action
This compound contains a pyrrole ring , which is a common structure in many bioactive molecules and drugs, suggesting that it may interact with a variety of biological targets
Mode of Action
Compounds containing a pyrrole ring are known to bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes
Biochemical Pathways
Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level. More research is needed to elucidate these effects.
Propiedades
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYFPPIJAVOSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643494 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone | |
CAS RN |
898749-23-0 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)





![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
